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molecular formula C11H16N2O2S B8693988 Ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate

Cat. No. B8693988
M. Wt: 240.32 g/mol
InChI Key: ZZCNNRSAQYOGGU-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

A mixture of 2-bromo-1,3-thiazole (522 mg, 3.18 mmol) and ethyl piperidine-4-carboxylate (1 g, 6.36 mmol) was heated to 100° C. neat overnight, then cooled to room temperature. The residue was dissolved in dichloromethane and directly purified by CombiFlash (0-40% ethyl acetate/hexanes) to provide 654 mg (2.7 2 mmol, 86% yield) of ethyl 1-(1,3-thiazol-2-yl)piperidine-4-carboxylate as a colorless oil.
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1>ClCCl>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[N:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
directly purified by CombiFlash (0-40% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 654 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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